molecular formula C9H11N B1590916 5-Methylindoline CAS No. 65826-95-1

5-Methylindoline

Cat. No.: B1590916
CAS No.: 65826-95-1
M. Wt: 133.19 g/mol
InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N
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Description

5-Methylindoline (CAS 65826-95-1) is a heterocyclic organic compound with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . It belongs to the indoline family, characterized by a partially saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The methyl substituent at the 5-position of the indoline scaffold distinguishes it from other analogs, influencing its electronic properties and reactivity.

This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis. For example, it serves as a precursor in the preparation of benzonitrile derivatives, such as 2-(5-methylindolin-1-yl)benzonitrile, via nucleophilic substitution reactions with o-fluorobenzonitrile under basic conditions . Its synthesis typically involves reduction of nitroindole precursors using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, followed by purification via chromatography or crystallization . Commercial suppliers, including Spectrum Chemical, offer this compound with >95% purity, ensuring its reliability for industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylindoline can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5-methylindole. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 5-nitroindoline using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the significant antibacterial activity of 5-methylindole against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. The compound not only kills these pathogens but also enhances the efficacy of aminoglycoside antibiotics, making it a promising candidate for developing new antibacterial agents or adjuvants.

Case Study: Efficacy Against Resistant Bacteria

  • Pathogens Tested :
    • Staphylococcus aureus (including MRSA)
    • Klebsiella pneumoniae
    • Mycobacterium tuberculosis
  • Findings :
    • 5-Methylindole exhibited a minimum inhibitory concentration (MIC) of 4 mM against Klebsiella pneumoniae.
    • It effectively potentiated the action of tobramycin against stationary-phase S. aureus, significantly enhancing its bactericidal activity .

Pharmaceutical Applications

5-Methylindole serves as a reactant in synthesizing various pharmaceutical compounds. It is particularly noted for its role in creating:

  • 2-Oxo-1-pyrrolidine Analogues : These compounds have potential applications as anticancer immunomodulators.
  • IL2-Inducible T-Cell Kinase (ITK) Inhibitors : Targeting ITK may enhance immune responses in cancer therapies.
  • CRTh2 Antagonists : These antagonists are being researched for their potential in treating allergic diseases and asthma .

Chemical Synthesis and Research

The compound is used as an intermediate in synthesizing various biologically active molecules. Its utility extends to creating staurosporine-like bisindole inhibitors, which are important in protein kinase inhibition studies.

Toxicological Studies

While 5-methylindole shows promise as an antibacterial agent, its cytotoxicity towards mammalian cells has also been evaluated. Studies indicate that it can disrupt mouse blood cells in a concentration-dependent manner, raising considerations for its safe application in clinical settings .

Data Summary Table

Application AreaSpecific Use CasesFindings/Notes
Antibacterial ActivityMRSA, Klebsiella pneumoniae, Mycobacterium tuberculosisEffective at low concentrations; potentiates aminoglycosides
Pharmaceutical SynthesisAnticancer immunomodulators, ITK inhibitorsKey reactant for developing new therapeutic agents
Chemical ResearchStaurosporine-like inhibitorsImportant for protein kinase research
ToxicologyHemolysis effects on mammalian cellsConcentration-dependent disruption observed

Mechanism of Action

The mechanism of action of 5-Methylindoline and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The indoline ring can interact with amino acid residues in proteins through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 5-methylindoline can be contextualized by comparing it with related indoline and indole derivatives. Below is a detailed analysis:

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
This compound 65826-95-1 C₉H₁₁N 133.19 Methyl at C5 Liquid; purity >95%
2-Methylindoline 6872-06-6 C₉H₁₁N 133.19 Methyl at C2 bp 228–229°C; density 1.023 g/mL
5-Methylindole 614-96-0 C₉H₉N 131.18 Methyl at C5 (unsaturated ring) Solid; purity >99%
5-Methoxyindoline 4770-39-2 C₉H₁₁NO 149.19 Methoxy at C5 Hydrochloride salt form available
5-(Methylsulfonyl)indoline 387350-92-7 C₉H₁₁NO₂S 197.25 Methylsulfonyl at C5 Solid; used in drug discovery

Key Observations :

  • Saturation : Indolines (e.g., this compound, 2-methylindoline) have a saturated six-membered ring, enhancing their stability compared to indoles (e.g., 5-methylindole) .
  • Substituent Effects : Electron-donating groups (e.g., methyl in this compound) increase nucleophilicity at the nitrogen atom, whereas electron-withdrawing groups (e.g., methylsulfonyl in 5-(methylsulfonyl)indoline) reduce reactivity in electrophilic substitutions .

Dehydrogenation Reactions

  • This compound undergoes dehydrogenation to yield 5-methylindole with 48% efficiency under photoredox catalysis, whereas 2-methylindoline produces 2-methylindole in only 17% yield under identical conditions. Solvent optimization (e.g., diethyl ether) improves 2-methylindole yield to 71% .

Nucleophilic Substitution

  • The nitrogen atom in This compound participates in nucleophilic substitution with o-fluorobenzonitrile to form benzonitrile derivatives, a reaction less efficient in 5-methoxyindoline due to steric and electronic effects of the methoxy group .

Industrial and Pharmaceutical Relevance

  • This compound : Used in synthesizing molecular diodes and drug intermediates (e.g., alginate-based drug delivery systems) .
  • 5-Methoxyindole : Employed in agrochemicals and dyes due to its UV stability .
  • 5-(Methylsulfonyl)indoline : Explored as a bioactive scaffold in kinase inhibitors .

Biological Activity

5-Methylindoline is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant bactericidal activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against antibiotic-resistant strains.

Key Findings:

  • Bactericidal Activity : this compound has been found to kill various bacterial pathogens in a concentration-dependent manner. It effectively targets methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis .
  • Minimum Inhibitory Concentrations (MICs) : The MIC values for several bacteria are summarized in Table 1 below.
Bacterial StrainMIC (mM)
Staphylococcus aureus (ATCC 25923)4
Enterococcus faecalis (ATCC 29212)16
S. iniae16
Escherichia coli (BW25113)8
Pseudomonas aeruginosa (PAO1)16
Shigella flexneri (24T7T)2
Klebsiella pneumoniae (KP-D367)4

The mechanism by which this compound exerts its antibacterial effects involves direct bacterial cell killing and the potentiation of aminoglycoside antibiotics.

  • Potentiation of Antibiotics : Studies indicate that this compound enhances the efficacy of aminoglycoside antibiotics such as tobramycin against stationary-phase S. aureus. This potentiation occurs under conventional treatment conditions, which is crucial for practical therapeutic applications .
  • Time-Dependent and Concentration-Dependent Effects : The bactericidal action of this compound is both time-dependent and concentration-dependent, meaning that higher concentrations and longer exposure times lead to increased bacterial killing .

Safety and Cytotoxicity

While evaluating the potential therapeutic applications of this compound, researchers also assessed its cytotoxicity towards mammalian cells.

  • Hemolysis Assays : The hemolytic effect of this compound was tested on mouse blood cells, revealing minimal hemolysis at concentrations as high as 1 mM. This suggests a favorable safety profile when used at sub-toxic concentrations .

Case Studies and Research Findings

Several research studies have highlighted the promising antibacterial properties of this compound:

  • Study on MRSA : A study demonstrated that this compound could effectively eradicate MRSA in a concentration-dependent manner, suggesting its potential as a novel treatment for resistant infections .
  • Effects on Multidrug-Resistant Pathogens : Another significant finding was its activity against multidrug-resistant Klebsiella pneumoniae, which is a major concern in clinical settings due to its resistance to multiple antibiotics .
  • Impact on Mycobacterium tuberculosis : The compound also showed effectiveness against avirulent strains of M. tuberculosis, indicating its potential role in tuberculosis treatment strategies .

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUAVVHABJWSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554460
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65826-95-1
Record name 5-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylindoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Methylindoline was prepared from 5-methylindole using the procedure described for the preparation of 5-methoxyindoline. 5-Methylindole (11 g, 0.0835 mol) in glacial acetic acid (150 mL) in a 1 L 3-necked flask was reduced at 10-15° C. with sodium cyanoborohydride (15.8 g, 0.251 mol). Extraction with ethyl acetate provided 5-methylindoline (11 g, 0.0832 mol, 99% yield) as a thick oil which was used without further purification. The structure was corroborated by NMR spectroscopy.
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99%

Synthesis routes and methods II

Procedure details

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer, 20 g (0.084 mol) of 1-benzyl-5-formylindoline and 100 mλ of ethanol were charged, and the interior of the reactor was flushed with nitrogen. 2 g of 10% Pd/C was introduced, and the reactor was closed, whereupon hydrogen was introduced from a hydrogen supply pipe and reacted at 80° C. for 6 hours while adjusting the initial pressure of hydrogen in the reactor to be 6 2 kg/cm. Upon confirming the ceasing of absorption of hydrogen, the reaction was terminated. Then, the reaction solution was cooled to room temperature, and the hydrogen was released, and the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a colorless liquid as the residue. The obtained liquid was subjected to vacuum distillation to obtain 9.5 g of 5-methylindoline having a boiling point of from 56 to 57° C./0.3 mmHg. The yield was 85% (based on 1-benzyl-5-formylindoline).
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20 g
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Synthesis routes and methods III

Procedure details

Into a 200 mλ atmospheric pressure hydrogenation apparatus equipped with a thermometer and a stirrer, 2.0 g (0.0084 mol) of 1-benzyl-5-formylindoline, 0.4 g of 5% 5 Pd/C and 100 mλ of ethanol were charged, and while introducing hydrogen under atmospheric pressure, a reaction was carried out at from 60 to 70° C. for 8 hours, and when the absorption of hydrogen ceased, the reaction was terminated. After termination of the reaction, the lo palladium catalyst (5% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a slightly red liquid. The obtained liquid was subjected to vacuum distillation to obtain 0.9 g of 5-methylindoline having a boiling point of 93° C./4 mmHg. The yield was 80.4% (based on the 1-benzyl-5-formylindoline).
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2 g
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5
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80.4%

Synthesis routes and methods IV

Procedure details

28.74 g (457 mmol) of sodium cyanoborohydride are added in small portions at below 20° C. to a solution of 20.0 g (152 mmol) of 5-methylindole in 300 ml of glacial acetic acid. The addition, which is slightly exothermic, is made over 3 hours and is accompanied by slight evolution of hydrogen. The mixture is stirred for 12 hours at below 20° C., and then 300 ml of water are added and the pH of the reaction medium is adjusted to between 10 and 12 by addition of 500 ml of 30% sodium hydroxide solution. The mixture is extracted twice with dichloromethane and the organic phase is washed with 100 ml of water. It is evaporated and the residue is purified by flash chromatography on a silica column, the eluent used being a mixture of increasing polarity of methanol in methylene chloride. 15.3 g (yield=75%) are obtained of a colourless oil which develops a brown colour on storage (under a nitrogen atmosphere with the exclusion of light).
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28.74 g
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20 g
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75%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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